molecular formula C10H18ClNO2 B2859281 Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate CAS No. 1507977-56-1

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate

Cat. No.: B2859281
CAS No.: 1507977-56-1
M. Wt: 219.71
InChI Key: ODZAKGHQEOJHRP-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique structural features, which include a tert-butyl group, a 2-chloroethyl group, and a cyclopropyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(2-chloroethyl)-N-cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it may participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields the corresponding alcohol.

    Hydrolysis: The major products are N-(2-chloroethyl)-N-cyclopropylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate involves its interaction with biological molecules. As a carbamate, it can inhibit enzymes by carbamoylation of the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl N-(2-chloroethyl)-N-methylcarbamate: Similar in structure but with a methyl group instead of a cyclopropyl group.

    Tert-butyl N-(2-chloroethyl)-N-phenylcarbamate: Contains a phenyl group instead of a cyclopropyl group.

    Tert-butyl N-(2-chloroethyl)-N-isopropylcarbamate: Features an isopropyl group instead of a cyclopropyl group.

Uniqueness: Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZAKGHQEOJHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507977-56-1
Record name tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
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